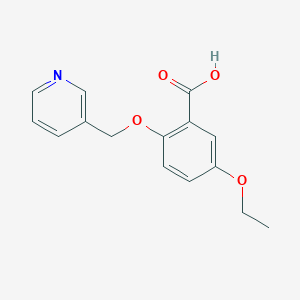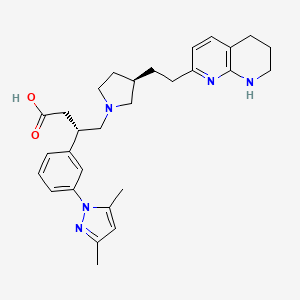
Integrin-antagonist-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Integrin-antagonist-1 is a compound designed to inhibit the function of integrins, which are transmembrane receptors involved in cell adhesion and signal transduction. Integrins play a crucial role in various biological processes, including cell migration, immune response, and tissue repair. By targeting integrins, this compound has potential therapeutic applications in treating diseases such as cancer, inflammatory disorders, and autoimmune diseases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Integrin-antagonist-1 typically involves the use of peptidomimetic ligands. These ligands are designed to mimic the structure of natural peptides that bind to integrins. The synthetic route often includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS).
Functionalization: The core structure is then functionalized with various chemical groups to enhance its binding affinity and specificity for integrins. This step may involve the use of protecting groups and selective deprotection strategies.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale peptide synthesis using automated synthesizers. The process is optimized for high yield and efficiency, with stringent quality control measures to ensure consistency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: Integrin-antagonist-1 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Integrin-antagonist-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study integrin-ligand interactions and to develop new integrin-targeted therapies.
Biology: Helps in understanding the role of integrins in cell adhesion, migration, and signal transduction.
Medicine: Potential therapeutic applications in treating cancer, inflammatory diseases, and autoimmune disorders by inhibiting integrin-mediated pathways.
Industry: Used in the development of new drugs and therapeutic agents targeting integrins.
Wirkmechanismus
Integrin-antagonist-1 exerts its effects by binding to integrins and blocking their interaction with extracellular matrix proteins. This inhibition prevents integrin-mediated cell adhesion and signal transduction, leading to reduced cell migration and proliferation. The molecular targets of this compound include various integrin subunits, such as α4β1 and α4β7, which are involved in immune cell trafficking and inflammation.
Vergleich Mit ähnlichen Verbindungen
Vedolizumab: A monoclonal antibody that targets α4β7 integrin and is used to treat inflammatory bowel diseases.
Natalizumab: Another monoclonal antibody that targets α4 integrins and is used to treat multiple sclerosis and Crohn’s disease.
Cilengitide: A cyclic peptide that inhibits αvβ3 and αvβ5 integrins and has been investigated for its anti-cancer properties.
Uniqueness: Integrin-antagonist-1 is unique in its ability to selectively inhibit specific integrin subunits, making it a valuable tool for studying integrin function and developing targeted therapies. Its peptidomimetic structure allows for high binding affinity and specificity, distinguishing it from other integrin inhibitors.
Eigenschaften
CAS-Nummer |
1629249-33-7 |
|---|---|
Molekularformel |
C29H37N5O2 |
Molekulargewicht |
487.6 g/mol |
IUPAC-Name |
(3S)-3-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-4-[(3R)-3-[2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl]pyrrolidin-1-yl]butanoic acid |
InChI |
InChI=1S/C29H37N5O2/c1-20-15-21(2)34(32-20)27-7-3-5-24(16-27)25(17-28(35)36)19-33-14-12-22(18-33)8-10-26-11-9-23-6-4-13-30-29(23)31-26/h3,5,7,9,11,15-16,22,25H,4,6,8,10,12-14,17-19H2,1-2H3,(H,30,31)(H,35,36)/t22-,25-/m1/s1 |
InChI-Schlüssel |
ZMXBIIQMSGOIRZ-RCZVLFRGSA-N |
Isomerische SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)[C@H](CC(=O)O)CN3CC[C@H](C3)CCC4=NC5=C(CCCN5)C=C4)C |
Kanonische SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(CC(=O)O)CN3CCC(C3)CCC4=NC5=C(CCCN5)C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Carboxyphenyl)disulfanyl]benzoic acid](/img/structure/B14131276.png)

![3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14131280.png)
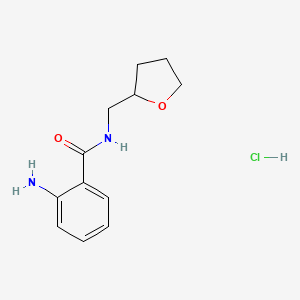

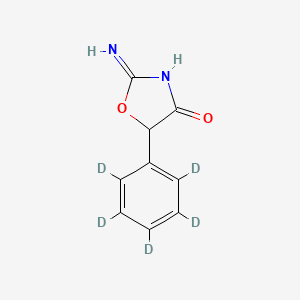
![Phosphonic acid, [(hexylimino)bis(methylene)]bis-, sodium salt](/img/structure/B14131304.png)
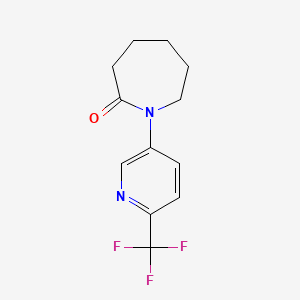

![[4-[[4-(diethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium;methane](/img/structure/B14131312.png)

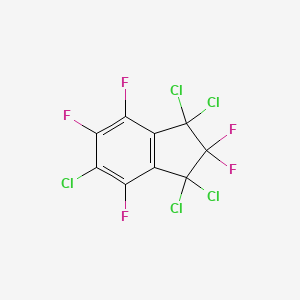
![1-[5-(2-Aminopropyl)thiophen-2-yl]ethan-1-one](/img/structure/B14131337.png)
